molecular formula C6H12FNO B1531504 (3R,4S)-N-ethyl-4-fluorooxolan-3-amine CAS No. 2165608-36-4

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

Cat. No.: B1531504
CAS No.: 2165608-36-4
M. Wt: 133.16 g/mol
InChI Key: SAACSYQAIFLSPO-PHDIDXHHSA-N
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Description

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine is a fluorinated oxolane derivative characterized by an ethylamine substituent at the 3-position and a fluorine atom at the 4-position of the oxolane (tetrahydrofuran) ring. Its stereochemistry (3R,4S) is critical for its molecular interactions, influencing biological activity, solubility, and binding affinity. This compound belongs to a broader class of fluorinated amines, which are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and stereoelectronic properties.

Properties

IUPAC Name

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-2-8-6-4-9-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAACSYQAIFLSPO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine is a chiral compound with significant potential in medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C6_{6}H10_{10}FNO
  • Molecular Weight : 145.15 g/mol
  • Boiling Point : 196°C
  • Melting Point : 48°C
  • Solubility : Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.

The stereochemistry of this compound is crucial for its biological activity, influencing its interaction with various biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which is critical for its therapeutic potential.
  • Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through various pathways.
  • Antitumor Effects : It demonstrates activity against various cancer cell lines, indicating its potential as an anticancer agent.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following interactions:

  • Enzyme Targeting : It may inhibit enzymes involved in disease pathways, similar to other compounds in its class.
  • Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, indicating applications in neuropharmacology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights its unique features and potential advantages:

Compound NameStructure FeaturesUnique Aspects
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazineContains a piperazine ring along with oxolanePotential for diverse pharmacological effects
4-fluoropiperazineA simpler piperazine derivativeLacks oxolane structure
Oxolane derivativesVarious compounds containing oxolane ringsVarying substituents lead to different activities
Fluorinated compoundsIncludes molecules like fluoroanilinesDiverse applications based on reactivity

The distinct stereochemistry and functional groups of this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Studies : Research conducted on various cancer cell lines demonstrated that this compound inhibits tumor growth effectively. For instance, it was found to reduce cell viability in breast cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Anti-inflammatory Effects : In vitro studies indicated that this compound significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.

These findings suggest that the compound has considerable therapeutic potential in oncology and inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations in N-Alkyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
This compound Ethyl C₆H₁₂FNO 133.16 g/mol Moderate lipophilicity (logP ~1.2), enhanced metabolic stability due to fluorine
(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine 3-Ethoxypropyl C₈H₁₆FNO₂ 189.22 g/mol Increased solubility (ether oxygen), longer alkyl chain may reduce membrane permeability
(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine Heptyl C₁₁H₂₂FNO 203.30 g/mol High lipophilicity (logP ~3.8), potential for prolonged tissue retention
(3R,4S)-4-Fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine 1-Methoxypropan-2-yl C₈H₁₆FNO₂ 189.22 g/mol Branched chain with methoxy group; may alter stereoselective binding

Key Findings :

  • Ether-containing substituents (e.g., 3-ethoxypropyl, 1-methoxypropan-2-yl) improve solubility but may introduce metabolic vulnerabilities.

Stereochemical and Ionic Form Comparisons

Compound Name Stereochemistry Ionic Form Molecular Formula Storage Conditions Key Differences
This compound 3R,4S Free base C₆H₁₂FNO Not specified Baseline for comparison
(3S,4R)-3-fluorooxan-4-amine hydrochloride 3S,4R Hydrochloride C₅H₁₁ClFNO Room temperature Stereoisomer; altered receptor affinity
(3S,4S)-3-fluorooxan-4-amine hydrochloride 3S,4S Hydrochloride C₅H₁₁ClFNO Room temperature Diastereomer; distinct pharmacokinetics

Key Findings :

  • Stereochemical inversion (e.g., 3S,4R vs. 3R,4S) significantly impacts biological activity. For example, (3S,4R)-3-fluorooxan-4-amine hydrochloride may exhibit reduced binding to targets preferring the 3R,4S configuration.
  • Hydrochloride salts generally exhibit higher aqueous solubility and stability compared to free bases.

Structural Analogues in Heterocyclic Systems

Research Implications

  • Medicinal Chemistry : The ethyl substituent in this compound balances lipophilicity and solubility, making it a promising scaffold for central nervous system (CNS) therapeutics.
  • Agrochemicals : Heptyl derivatives may serve as long-acting pesticides due to their tissue retention.
  • Materials Science : Fluorine’s electron-withdrawing properties could enhance thermal stability in polymer applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine
Reactant of Route 2
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

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